![molecular formula C10H14N5Na2O12P3 B14762181 disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate](/img/structure/B14762181.png)
disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate is a complex organic compound that plays a crucial role in various biochemical processes. This compound is a nucleotide derivative, which is essential in the synthesis of nucleic acids and energy transfer within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate typically involves the phosphorylation of nucleosides. The process begins with the protection of hydroxyl groups, followed by the introduction of phosphate groups using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, employing continuous flow techniques and advanced purification methods such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in biochemical studies.
Reduction: Reduction reactions can modify the purine ring, altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures, inert atmospheres, and specific pH levels.
Major Products Formed
The major products formed from these reactions include various nucleotide analogs and derivatives, which are valuable in studying cellular processes and developing therapeutic agents.
Scientific Research Applications
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleic acids and other complex molecules.
Biology: Plays a critical role in cellular energy transfer and signal transduction.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The compound exerts its effects by participating in biochemical pathways involving nucleotides. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing cellular energy metabolism and signal transduction. The molecular targets include kinases and phosphatases, which regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, similar in structure but with different functional groups.
Guanosine triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.
Cytidine triphosphate (CTP): Used in the synthesis of RNA and phospholipids.
Uniqueness
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties and applications. Its ability to participate in a wide range of chemical reactions and its role in various biological processes make it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H14N5Na2O12P3 |
|---|---|
Molecular Weight |
535.15 g/mol |
IUPAC Name |
disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-30(23,26-28(17,18)19)27-29(20,21)22;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |
InChI Key |
XSTXILOTGNRJQN-OJSHLMAWSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(OP(=O)(O)O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(OP(=O)(O)O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


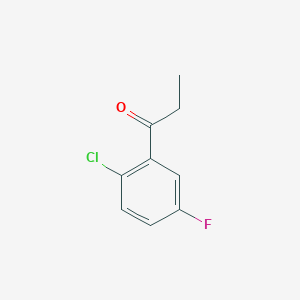
![N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide](/img/structure/B14762117.png)
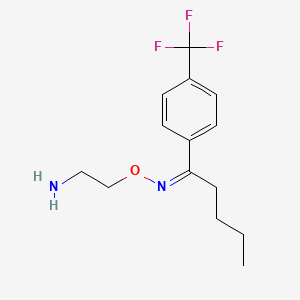
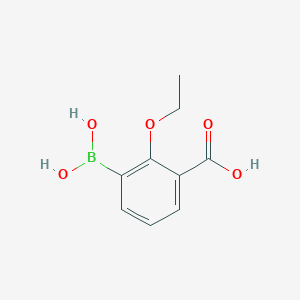

![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)

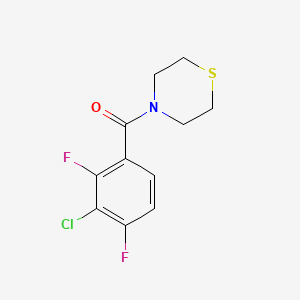
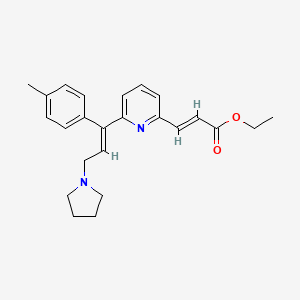

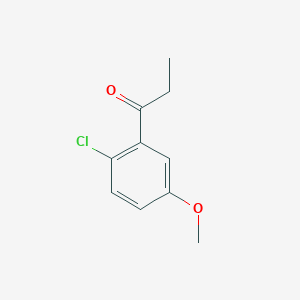
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)

